

Preliminary Studies on the Effects of BI 1002494: A Technical Overview

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Compound of Interest

Compound Name: BI1002494

Cat. No.: B606068

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This technical guide provides an in-depth overview of the preclinical data available for BI 1002494, a potent and selective spleen tyrosine kinase (SYK) inhibitor. The information presented herein is compiled from publicly available resources and is intended to provide a comprehensive summary of the compound's in vitro and in vivo properties, mechanism of action, and key experimental findings.

Core Efficacy and Potency

BI 1002494 is an orally active inhibitor of spleen tyrosine kinase (SYK), a key mediator in signal transduction for multiple immunoreceptor tyrosine-based activation motif (ITAM)-dependent proinflammatory pathways.^{[1][2][3]} The compound has demonstrated high potency in enzymatic and cellular assays, translating to efficacy in preclinical models of allergic inflammation and arthritis.^[4]

In Vitro Activity

BI 1002494 exhibits sub-nanomolar potency against the SYK enzyme and effectively inhibits downstream cellular signaling in human whole blood assays.^{[1][2]}

Parameter	Value	Cell/System	Notes
SYK Enzymatic IC50	0.8 nM	Biochemical Assay	Potent inhibition of the target enzyme.[1][2]
CD63 Expression EC50	115 nM	Human Whole Blood (Basophils)	Inhibition of DNP/BSA-induced degranulation marker.[1][2]
CD69 Expression EC50	810 nM	Human Whole Blood (B-cells)	Inhibition of anti-IgD-induced B-cell activation marker.[1][2]
Mast Cell/Basophil Degranulation IC50	115 nM	Human Mast Cells/Basophils	Inhibition of high-affinity IgE receptor-mediated degranulation.[3][4]
B-cell Activation IC50	810 nM	Peripheral B-cells	Inhibition of B-cell receptor (BCR)-mediated activation.[4]
Rat Basophil Degranulation IC50	323 nM	Rat Basophils	Demonstrates a 3-fold decrease in potency compared to human basophils.[4]

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the in vivo efficacy of BI 1002494 in relevant disease models.

Animal Model	Dosing	Key Finding
Rat Ovalbumin (OVA) Model	30 mg/kg (b.i.d.)	90% reduction of bronchoalveolar lavage (BAL) eosinophils.[1][2]
Rat Collagen-Induced Arthritis	-	Full efficacy achieved with a trough plasma concentration of 1400 nM.[4]
Mouse Arterial Thrombosis Model	-	Protected against arterial thrombus formation.[5]
Mouse Ischemic Stroke Model (tMCAO)	-	Smaller infarct sizes and improved neurological outcome.[5]

Pharmacokinetics and Safety Profile

BI 1002494 displays suitable physicochemical and pharmacokinetic properties, supporting its use as an in vivo tool compound.[1][2]

In Vitro DMPK and Physicochemical Parameters

Parameter	Value	System
logD @ pH 11	2.41	-
Solubility @ pH 7.4	500 µg/mL	-
Caco-2 Permeability (A-B) @ pH 7.4	30 x 10 ⁻⁶ cm/s	Caco-2 cells
Caco-2 Efflux Ratio	2.8	Caco-2 cells
Rat Hepatocyte Clearance	51% of QH	Rat Hepatocytes
Plasma Protein Binding (Mouse / Rat)	93% / 95%	Mouse and Rat Plasma

Data sourced from Boehringer Ingelheim's opnMe portal.[1]

In Vivo DMPK Parameters

Species	Clearance (% QH)	Mean Residence Time (i.v.)	Vss (L/kg)	Oral Bioavailability (F%)
Mouse	40	0.4 h	0.9	58%
Rat	41	0.9 h	1.5	41%

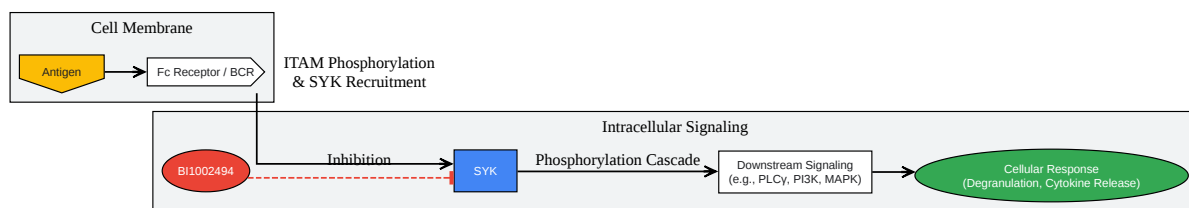
i.v. dose: 0.4 mg/kg, p.o. dose: 2 mg/kg. Data sourced from Boehringer Ingelheim's opnMe portal.[\[1\]](#)

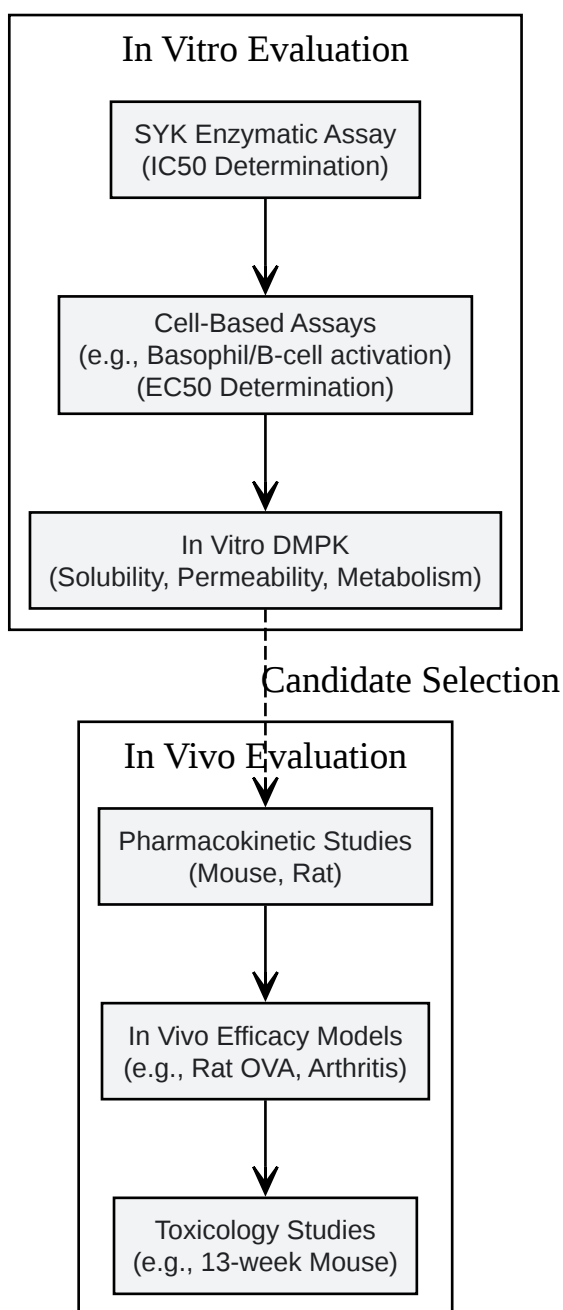
Safety and Selectivity

A 13-week toxicology study in mice showed no adverse events at doses up to 100 mg/kg (b.i.d.).[\[1\]](#)[\[2\]](#) The Eurofins Safety Panel 44™ showed that at 10 µM, BI 1002494 caused over 50% inhibition of 3 out of 56 targets (M1, A1, A2A).[\[1\]](#) A structurally similar diastereoisomer, BI-2492, with a significantly higher SYK IC50 of 625 nM, is available as a negative control.[\[1\]](#)

Mechanism of Action and Signaling Pathway

BI 1002494 acts as a selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[\[1\]](#)[\[2\]](#)[\[5\]](#) Upon ligand binding to these receptors, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) and, upon activation, initiates a downstream signaling cascade involving multiple effector molecules, ultimately leading to cellular responses such as degranulation, cytokine release, and proliferation. By inhibiting SYK, BI 1002494 effectively blocks these inflammatory pathways.





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